molecular formula C24H31FO5 B125942 Fluocortolone Acetate CAS No. 1176-82-5

Fluocortolone Acetate

Cat. No.: B125942
CAS No.: 1176-82-5
M. Wt: 418.5 g/mol
InChI Key: VLHRIOASVODQEX-WLDNQIQOSA-N
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Description

Fluocortolone acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema and dermatitis. The compound is known for its ability to reduce inflammation and suppress immune responses, making it a valuable therapeutic agent in dermatology .

Scientific Research Applications

Fluocortolone acetate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Upon binding to the GR, this compound forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .

Biochemical Pathways

As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that this compound has good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of this compound should be carefully adjusted based on the individual patient’s condition and response to therapy .

Safety and Hazards

When handling Fluocortolone Acetate, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluocortolone acetate is synthesized through a multi-step process involving the fluorination of a corticosteroid precursor. The key steps include:

    Fluorination: Introduction of a fluorine atom at a specific position on the corticosteroid backbone.

    Acetylation: Addition of an acetate group to enhance the compound’s stability and bioavailability.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Fluocortolone acetate undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions include various fluorinated corticosteroids and their derivatives, which retain the anti-inflammatory properties of the parent compound .

Comparison with Similar Compounds

Uniqueness: Fluocortolone acetate is unique due to its specific fluorination pattern and acetylation, which enhance its stability and bioavailability. These modifications make it particularly effective for topical applications, providing sustained anti-inflammatory effects with minimal systemic absorption .

Properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRIOASVODQEX-WLDNQIQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151833
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176-82-5
Record name Fluocortolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOCORTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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